molecular formula C15H14N6O B2924309 1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 1796903-23-5

1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2924309
CAS No.: 1796903-23-5
M. Wt: 294.318
InChI Key: UDLOLBAGQHIOFA-UHFFFAOYSA-N
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Description

1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of pyrazole, azetidine, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to the presence of all three rings (pyrazole, azetidine, and triazole) in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(20-9-12(10-20)21-7-6-16-19-21)14-8-13(17-18-14)11-4-2-1-3-5-11/h1-8,12H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLOLBAGQHIOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=NN2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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